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molecular formula C7H13NO2 B8601223 5-Isopropyloxy pyrrolidin-2-one

5-Isopropyloxy pyrrolidin-2-one

Cat. No. B8601223
M. Wt: 143.18 g/mol
InChI Key: QAKFPYIAROCGIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04810722

Procedure details

To a mixture of 28.64 g of succinimide in 1200 cm3 of isopropanol cooled to -10° C., 32.8 g of sodium borohydride is added, with agitaton for 4 hours, while maintaining the temperature at -10° to 0° C. Every 15 minutes 15 drops of a 2M solution of hydrochloric acid in isopropanol is added. Operating at 0° to +2° C., the reactional mixture is then taken to pH 2-3 by the addition of a 2N solution of hydrochloric acid in isopropanol, then agitated for 2 hours at the same temperature. Neutralization is then done by the addition of a saturated solution of potassium hydroxide in isopropanol, operating at -°C. The isopropanol is evaporated off under reduced pressure, and after extracting with chloroform, filtering and evaporating off the solvent under reduced pressure, 20.5 g of the expected product is obtained, m.p. 68° to 71° C.
Quantity
28.64 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
reactant
Reaction Step One
Quantity
32.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[NH:5][C:4](=[O:6])[CH2:3][CH2:2]1.[BH4-].[Na+].Cl.[OH-].[K+].[CH:13](O)([CH3:15])[CH3:14]>>[O:7]=[C:1]1[CH2:2][CH2:3][CH:4]([O:6][CH:13]([CH3:15])[CH3:14])[NH:5]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
28.64 g
Type
reactant
Smiles
C1(CCC(N1)=O)=O
Name
Quantity
1200 mL
Type
reactant
Smiles
C(C)(C)O
Step Two
Name
Quantity
32.8 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
agitated for 2 hours at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at -10° to 0° C
CUSTOM
Type
CUSTOM
Details
Operating at 0° to +2° C.
CUSTOM
Type
CUSTOM
Details
The isopropanol is evaporated off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
after extracting with chloroform
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
evaporating off the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=C1NC(CC1)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 20.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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